molecular formula C19H21ClN2O2 B5724057 N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide

N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide

Cat. No. B5724057
M. Wt: 344.8 g/mol
InChI Key: VVKHMCQOHNMBQD-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH, and plays a crucial role in pain sensation. BCTC has been extensively studied for its potential therapeutic applications in pain management and other related conditions.

Mechanism of Action

N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide acts as a competitive antagonist of TRPV1 by binding to the channel's pore region and blocking the influx of cations. This leads to the inhibition of TRPV1-mediated calcium influx and subsequent pain signaling.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide has been shown to effectively inhibit TRPV1-mediated pain sensation in various animal models. It has also been reported to have anti-inflammatory and neuroprotective effects. However, the precise biochemical and physiological effects of N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide are still under investigation.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide in lab experiments is its potent and selective antagonistic activity towards TRPV1, which allows for the specific inhibition of this channel without affecting other related channels. However, N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide has been reported to have some off-target effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide and its potential therapeutic applications. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of pain and other related conditions. Another direction is the investigation of the role of TRPV1 in other physiological processes, such as inflammation and cancer. Additionally, the use of N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide in combination with other drugs or therapies may lead to more effective pain management strategies.

Synthesis Methods

N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide can be synthesized by reacting 3-chloro-4-(1-piperidinyl)aniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain pure N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide.

Scientific Research Applications

N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide has been widely used in scientific research to study the role of TRPV1 in pain sensation and other physiological processes. Its potent and selective antagonistic activity towards TRPV1 has made it a valuable tool for investigating the function of this channel in various animal models and cell systems.

properties

IUPAC Name

N-(3-chloro-4-piperidin-1-ylphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-24-16-7-5-6-14(12-16)19(23)21-15-8-9-18(17(20)13-15)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKHMCQOHNMBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide

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